

spectroscopic comparison of 4-(((benzyloxy)carbonyl)amino)benzoic acid and its precursors

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Compound of Interest

Compound Name: 4-(((Benzyloxy)carbonyl)amino)benzoic acid

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A Spectroscopic Journey: Unveiling the Transformation of 4-Aminobenzoic Acid

A detailed spectroscopic comparison of **4-(((benzyloxy)carbonyl)amino)benzoic acid** with its precursors, 4-aminobenzoic acid and benzyl chloroformate, provides a clear roadmap of the chemical transformation through FT-IR, ¹H NMR, and ¹³C NMR analysis. This guide offers researchers, scientists, and drug development professionals a comprehensive understanding of the key spectral changes that signify the successful N-protection of 4-aminobenzoic acid, a critical step in various synthetic pathways.

The conversion of 4-aminobenzoic acid to **4-(((benzyloxy)carbonyl)amino)benzoic acid**, a common protecting group strategy in organic synthesis, can be effectively monitored and confirmed by observing distinct changes in the spectroscopic signatures of the molecules. Analysis of the starting materials and the final product reveals characteristic shifts and the appearance or disappearance of specific peaks, providing unequivocal evidence of the formation of the new carbamate linkage.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the FT-IR, ^1H NMR, and ^{13}C NMR spectra of 4-aminobenzoic acid, benzyl chloroformate, and their reaction product, **4-(((benzyloxy)carbonyl)amino)benzoic acid**.

Table 1: Comparative FT-IR Data (cm^{-1})

Functional Group	4-Aminobenzoic Acid	Benzyl Chloroformate	4-(((benzyloxy)carbonyl)amino)benzoic acid
O-H (Carboxylic Acid)	3300-2500 (broad)	-	3300-2500 (broad)
N-H (Amine/Amide)	3460, 3360	-	~3320 (N-H stretch)
C=O (Carboxylic Acid)	~1680	-	~1685
C=O (Carbamate)	-	~1775 (Acid Chloride)	~1720
C-N	~1315	-	~1230
C-O	~1290	~1170	~1250, ~1060
Aromatic C-H	~3070	~3040	~3050
Aromatic C=C	~1600, ~1520	~1600, ~1450	~1605, ~1535

Table 2: Comparative ^1H NMR Data (δ , ppm)

Proton	4-Aminobenzoic Acid (DMSO-d ₆)	Benzyl Chloroformate (CDCl ₃)	4-(((benzyloxy)carbo nyl)amino)benzoic acid (DMSO-d ₆)
Ar-H (para to COOH)	7.65 (d, 2H)	-	7.89 (d, 2H)
Ar-H (ortho to COOH)	6.57 (d, 2H)	-	7.65 (d, 2H)
-NH ₂ /-NH-	5.89 (s, 2H)	-	10.1 (s, 1H)
-COOH	12.0 (s, 1H)	-	12.7 (s, 1H)
-CH ₂ -	-	5.25 (s, 2H)	5.20 (s, 2H)
Ar-H (benzyl)	-	7.35-7.45 (m, 5H)	7.30-7.45 (m, 5H)

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon	4-Aminobenzoic Acid (DMSO-d ₆)	Benzyl Chloroformate (CDCl ₃)	4-(((benzyloxy)carbo nyl)amino)benzoic acid (DMSO-d ₆)
C=O (Carboxylic Acid)	167.9	-	167.1
C=O (Carbamate/Acid Chloride)	-	155.0	153.2
Ar-C (C-COOH)	117.3	-	125.5
Ar-C (C-NH/N)	153.5	-	143.5
Ar-CH (ortho to COOH)	131.7	-	130.5
Ar-CH (ortho to NH/N)	113.0	-	118.0
-CH ₂ -	-	69.0	66.0
Ar-C (benzyl, C-CH ₂)	-	134.5	136.8
Ar-CH (benzyl)	-	128.5, 128.7, 128.9	128.3, 128.4, 128.8

Experimental Protocols

Synthesis of 4-(((benzyloxy)carbonyl)amino)benzoic acid:

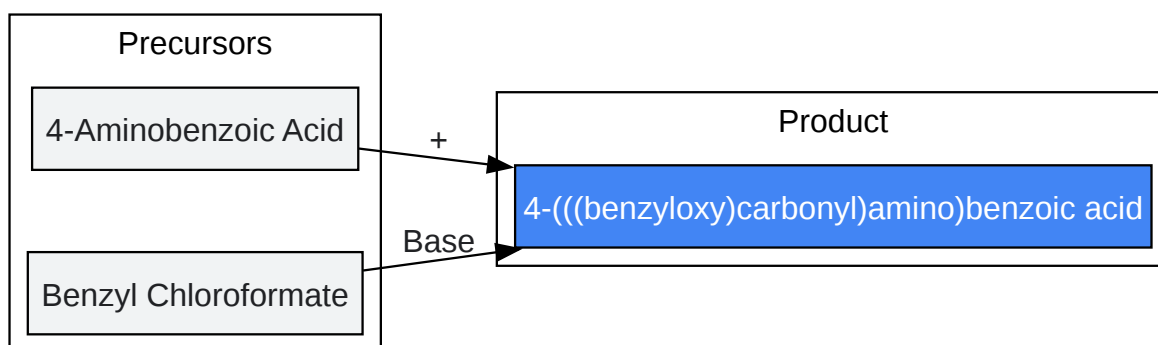
To a solution of 4-aminobenzoic acid in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like dioxane or acetone), an equivalent amount of a base (e.g., sodium bicarbonate or sodium hydroxide) is added to deprotonate the carboxylic acid and facilitate the reaction. The solution is cooled in an ice bath. Benzyl chloroformate is then added dropwise to the stirred solution. The reaction mixture is stirred for a specified period, allowing for the formation of the N-Cbz protected product. After the reaction is complete, the mixture is typically acidified to precipitate the product, which is then collected by filtration, washed, and dried. Recrystallization from a suitable solvent system can be performed for further purification.

Spectroscopic Analysis:

- FT-IR Spectroscopy: Spectra are typically recorded using the KBr pellet method or as a thin film on a salt plate. The samples are scanned over the range of 4000-400 cm^{-1} .
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, commonly DMSO- d_6 or CDCl_3 , with tetramethylsilane (TMS) used as an internal standard.

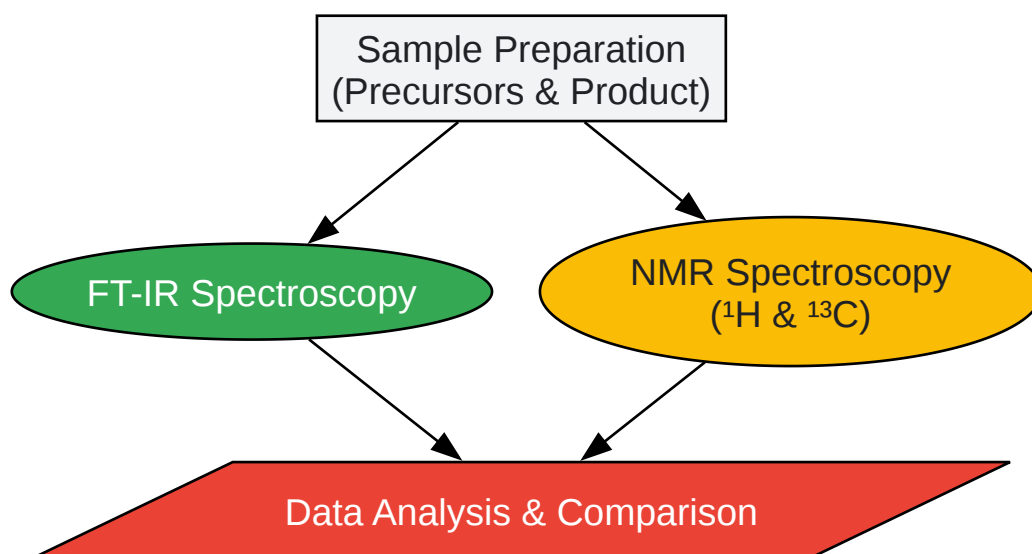
Visualizing the Transformation

The chemical transformation and the general workflow for spectroscopic analysis are illustrated below using Graphviz diagrams.



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Caption: Reaction pathway for the synthesis of the target compound.



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Caption: General workflow for spectroscopic analysis.

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